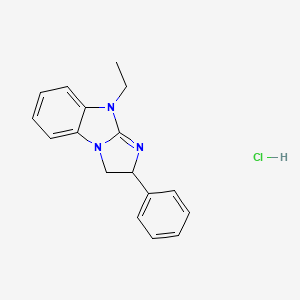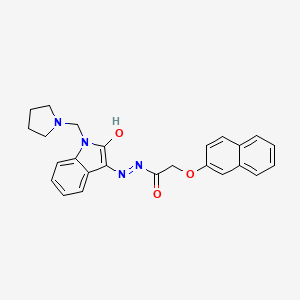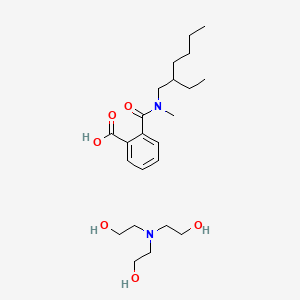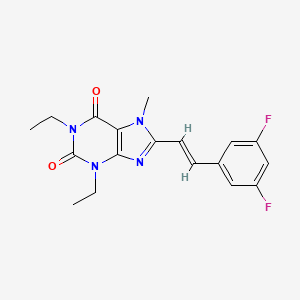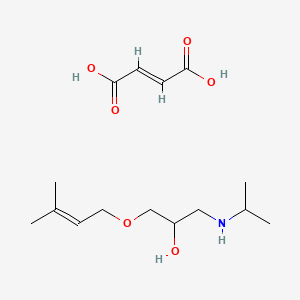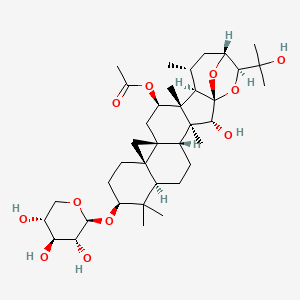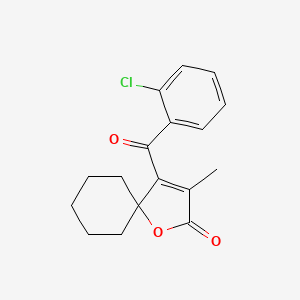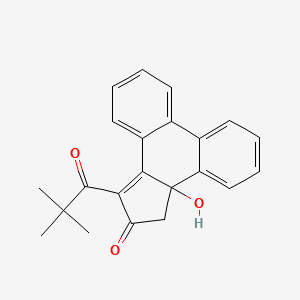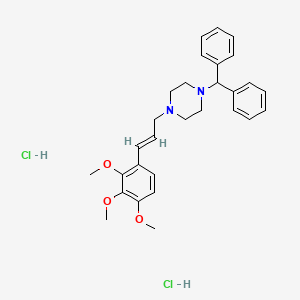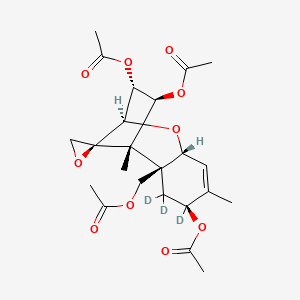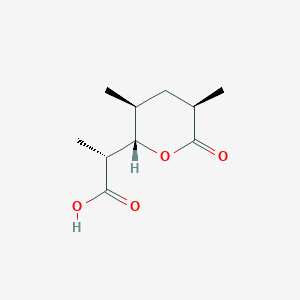
Prelog-Djerassi lactone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prelog-Djerassi lactone is a key intermediate in the synthesis of several medicinally important macrolide antibiotics. It was first isolated by Prelog and Djerassi as an oxidative degradation product during the structural investigation of several antibiotic natural products . This compound has a molecular formula of C10H16O4 and a molecular weight of 200.23 . Its structure includes a six-membered lactone ring, which is a common structural framework found in many natural products with interesting biological properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Prelog-Djerassi lactone involves several steps. One notable method includes the stereospecific methylation of γ,δ-epoxy acrylates by trimethylaluminum . Another approach uses cis-5,7-dimethylcyclohepta-1,3-diene, which is converted to all cis-3,7-diacetoxy-4,6-dimethylcycloheptene. This compound is then subjected to asymmetric enzymatic hydrolysis to give hydroxy acetate, which is further converted in four steps to the this compound with high optical purity .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above provide a basis for potential industrial applications. The use of stereospecific methylation and enzymatic hydrolysis suggests that scalable production could be achieved through optimization of these processes.
Analyse Chemischer Reaktionen
Types of Reactions: Prelog-Djerassi lactone undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s lactone ring can be opened or modified under different conditions, leading to a variety of derivatives.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include trimethylaluminum for methylation and various oxidizing agents for oxidation reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired stereochemistry and yield .
Major Products: The major products formed from the reactions of this compound include various macrolide antibiotics and their intermediates. These products retain the stereochemical configuration of the lactone, which is crucial for their biological activity .
Wissenschaftliche Forschungsanwendungen
Prelog-Djerassi lactone is primarily used as an intermediate in the synthesis of macrolide antibiotics, such as pikromycin, narbomycin, methymycin, and neomethymycin . These antibiotics have significant medicinal importance due to their antibacterial properties. Additionally, the compound has been used in research to study the stereochemistry and conformational preferences of lactone derivatives .
Wirkmechanismus
The mechanism of action of Prelog-Djerassi lactone itself is not well-documented, as it is primarily used as an intermediate. the macrolide antibiotics synthesized from it exert their effects by binding to the bacterial ribosome, inhibiting protein synthesis. This action ultimately leads to the death of the bacterial cell .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to Prelog-Djerassi lactone include other macrolide lactones such as protomycinolide IV and various δ-lactones . These compounds share the lactone ring structure and are also used in the synthesis of antibiotics and other biologically active molecules.
Uniqueness: What sets this compound apart is its specific stereochemical configuration, which is crucial for the synthesis of certain macrolide antibiotics. This unique configuration allows for the production of antibiotics with specific biological activities that are not easily replicated by other lactones .
Eigenschaften
CAS-Nummer |
69056-12-8 |
|---|---|
Molekularformel |
C10H16O4 |
Molekulargewicht |
200.23 g/mol |
IUPAC-Name |
(2R)-2-[(2S,3S,5R)-3,5-dimethyl-6-oxooxan-2-yl]propanoic acid |
InChI |
InChI=1S/C10H16O4/c1-5-4-6(2)10(13)14-8(5)7(3)9(11)12/h5-8H,4H2,1-3H3,(H,11,12)/t5-,6+,7+,8-/m0/s1 |
InChI-Schlüssel |
BPPNRVIGLJVOCW-OSMVPFSASA-N |
Isomerische SMILES |
C[C@H]1C[C@H](C(=O)O[C@@H]1[C@@H](C)C(=O)O)C |
Kanonische SMILES |
CC1CC(C(=O)OC1C(C)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


